molecular formula C12H17BrO B1266304 1-Adamantyl bromomethyl ketone CAS No. 5122-82-7

1-Adamantyl bromomethyl ketone

Cat. No. B1266304
CAS RN: 5122-82-7
M. Wt: 257.17 g/mol
InChI Key: KWCDIRFSULAMOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Adamantyl bromomethyl ketone can be synthesized through the reaction of adamantane with bromine and subsequent modifications. The compound has been explored in reactions with azoles, leading to N-alkylation products under specific conditions, showcasing its versatility in synthetic organic chemistry (Danilin et al., 1999).

Molecular Structure Analysis

The molecular structure of 1-adamantyl bromomethyl ketone, like other adamantyl derivatives, features a rigid, three-dimensional framework that significantly influences its chemical reactivity and physical properties. The adamantane core provides a bulky, hydrophobic moiety that can impact the solubility and reactivity of the compound.

Chemical Reactions and Properties

1-Adamantyl bromomethyl ketone participates in various chemical reactions, including alkylation, where it reacts with azoles to form N-alkylation products. These reactions are facilitated by the presence of sodium hydride in hexamethylphosphorotriamide, highlighting the compound's reactive bromomethyl group (Danilin et al., 1999).

Scientific Research Applications

Synthesis and Reactivity

1-Adamantyl bromomethyl ketone has been utilized in various synthesis and reactivity studies. It has been used in the synthesis of halothiazoles, where reactions with potassium thiocyanate in dimethylformamide yielded corresponding thiocyanatoketones. These thiocyanatoketones further cyclize into chlorothiazoles (Makarova, Zemtsova, & Moiseev, 2001). Additionally, 1-Adamantyl bromomethyl ketone has been involved in reactions with acetylacetone and ethyl acetoacetate, leading to the formation of various ketone derivatives (Danilin, Purygin, Makarova, Zemtsova, & Moiseev, 2001).

Polymerization

The compound has been used in the polymerization of 1-adamantyl 4-vinylphenyl ketone, a styrene derivative, demonstrating its utility in creating polymers with specific properties. This polymerization, conducted in tetrahydrofuran, resulted in polymers with predicted molecular weights and narrow molecular weight distributions (Matsuoka, Goseki, Uchida, & Ishizone, 2017).

Cyclization of Diketones

In the synthesis of cyclic β- and γ-diketones of the adamantane series, 1-Adamantyl bromomethyl ketone reacted with cyclic enamines. This led to cyclization of the β-diketones obtained by reacting with hydroxylamine and phenylhydrazine (Makarova, Moiseev, & Zemtsova, 2001).

Synthesis of Ester Derivatives

In a study focused on synthesizing novel adamantane-based ester derivatives, 1-Adamantyl bromomethyl ketone was reacted with various carboxylic acids. This reaction highlighted the adamantyl moiety's role as an effective building block in synthesizing 2-oxopropyl benzoate derivatives (Kumar et al., 2015).

Interaction with Cyclooxygenase Enzymes

In medical research, a study aimed to prepare an adamantyl derivative from 1-Adamantyl bromomethyl ketone and evaluate its interaction with cyclooxygenase enzymes. This study suggested potential applications in pain treatment (Figueroa‐Valverde et al., 2021).

Safety And Hazards

1-Adamantyl bromomethyl ketone is considered hazardous. It may cause skin and eye irritation, and it may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The high reactivity of 1-Adamantyl bromomethyl ketone offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-(1-adamantyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCDIRFSULAMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199229
Record name Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl bromomethyl ketone

CAS RN

5122-82-7
Record name Adamantyl bromomethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5122-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone
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Synthesis routes and methods

Procedure details

This was prepared following the method of Example 3A. The intermediate diazoketone was prepared from 1-adamantane carboxylic acid chloride (2.98 g, 15 mmol) and CH2N2 (generated from Diazald® 8.7 g, 40 mmol) and subsequently treated with a saturated solution of HBr in EtOAc. Flash chromatography on silica gel (eluant EtOAc:hexane fr 8:92) afforded the title compound as a pale brown mobile oil (2.30 g, 60%).
Quantity
2.98 g
Type
reactant
Reaction Step One
[Compound]
Name
CH2N2
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
NV Makarova, MN Zemtsova, IK Moiseev - Chemistry of Heterocyclic …, 2001 - Springer
… We have extended this reaction to 1-adamantyl bromomethyl ketone (2) and 1-adamantylmethyl chloromethyl ketone (3). The corresponding thiocyanatoketones 1 and 4 were …
Number of citations: 1 link.springer.com
MP DeNinno, RJ Perner, HE Morton… - The Journal of …, 1992 - ACS Publications
The synthesis of both enantiomers of the title compound is described. The corresponding racemic compound (±)-l was previously shown to be a highly potent and selective dopamine …
Number of citations: 47 pubs.acs.org
AA Danilin, PP Purygin, NV Makarova… - Russian Journal of …, 2001 - Springer
… acetoacetate with 1-adamantyl bromomethyl ketone gave … acids reacted with 1-adamantyl bromomethyl ketone to form … ] N-alkylation of amines with 1-adamantyl bromomethyl ketone (I), …
Number of citations: 3 link.springer.com
CS Chidan Kumar, HC Kwong, SH Mah, TS Chia… - Molecules, 2015 - mdpi.com
… of 2-(adamantan-1-yl)-2-oxoethyl benzoates, 2(a–q), and 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate, 2r, were synthesized by reacting 1-adamantyl bromomethyl ketone with …
Number of citations: 18 www.mdpi.com
X Su, N Vicker, MP Thomas… - …, 2011 - Wiley Online Library
… the corresponding aryl methyl alcohols and 1-adamantyl bromomethyl ketone under basic conditions (… by a coupling reaction of 1-adamantyl bromomethyl ketone with the corresponding …
AA Danilin, VL Guzman, AV Basantsev… - Russian Journal of …, 2022 - Springer
… 1-Adamantyl bromomethyl ketone, 3.11 g (12 mmol), and 6.05 g (19 mmol) of Cs 2 CO 3 were added in succession to a vigorously stirred solution of 1.50 g (12 mmol) of compound 4 in …
Number of citations: 2 link.springer.com
Y Cai, BP Roberts, DA Tocher… - Organic & biomolecular …, 2004 - pubs.rsc.org
… Corresponding carboxymethylation of 1-adamantyl bromomethyl ketone to give 22d was also successful when one equivalent of the bromo ketone was used in conjunction with TBAF–…
Number of citations: 31 pubs.rsc.org
X Su, F Pradaux‐Caggiano, MP Thomas… - …, 2010 - Wiley Online Library
… compounds 42–58, with a carboxamide substituent on the phenyl ring, were synthesised in three steps by a nucleophilic substitution reaction of 1-adamantyl bromomethyl ketone with …
A DOĞAN, S ÖZDEMİR, M Yalcin… - Journal of Research …, 2021 - avesis.hacettepe.edu.tr
… Naphthoquinone–thiazole hybrids bearing adamantane (6a–d) were synthesized by reaction of 1,4naphthoquinone N-aroylthioureas 4a–d and 1-adamantyl bromomethyl ketone 5 …
Number of citations: 14 avesis.hacettepe.edu.tr
AA Danilin, PP Purygin, NV Makarova… - Chemistry of Heterocyclic …, 1999 - Springer
The reactions of 1-adamantyl bromomethyl ketone with 1,2,4-triazole, benzotriazole, benzimidazole, 5-aminotetrazole, and 3(5)-amino-1,2,4-triazole were investigated, and the …
Number of citations: 4 link.springer.com

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